molecular formula C21H26FN3O2 B14418332 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide CAS No. 83881-40-7

2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide

Cat. No.: B14418332
CAS No.: 83881-40-7
M. Wt: 371.4 g/mol
InChI Key: ILNDUEYFFCVAHC-UHFFFAOYSA-N
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Description

2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide typically involves multiple stepsThe final step involves the attachment of the ethoxyacetamide group under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The use of catalysts and advanced purification techniques ensures that the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Fluorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to receptors or enzymes, modulating their activity. The piperazine ring enhances the compound’s stability and bioavailability, making it effective in various applications .

Comparison with Similar Compounds

Properties

CAS No.

83881-40-7

Molecular Formula

C21H26FN3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-[2-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide

InChI

InChI=1S/C21H26FN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26)

InChI Key

ILNDUEYFFCVAHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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